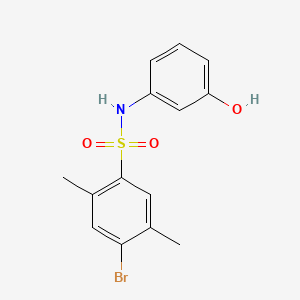

4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide

Description

4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a bromine substituent at position 4, methyl groups at positions 2 and 5 on the benzene ring, and a sulfonamide group linked to a 3-hydroxyphenyl moiety. This compound is of interest in medicinal chemistry due to sulfonamides' well-documented role as enzyme inhibitors, particularly in targeting carbonic anhydrases and tyrosine kinases.

Properties

IUPAC Name |

4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3S/c1-9-7-14(10(2)6-13(9)15)20(18,19)16-11-4-3-5-12(17)8-11/h3-8,16-17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTWDJAUFRJENO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps, including the introduction of the bromine atom and the sulfonamide group. One common method involves the bromination of a precursor compound followed by sulfonation and subsequent coupling with a hydroxyphenyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.

Scientific Research Applications

4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules for various applications.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine atom and hydroxyphenyl group contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analog in the provided evidence is 4-Bromo-2-(2,4-difluorophenylsulfonamido)-N-(3,5-dimethoxyphenyl)benzamide (C10) . Key structural differences include:

Key Implications :

- Hydroxyl vs.

- Fluorine vs. Methyl Substituents : C10’s 2,4-difluorophenylsulfonamido group introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes. In contrast, the target’s 2,5-dimethyl groups provide steric bulk and electron-donating effects, possibly altering binding kinetics.

Physicochemical Properties

Analysis :

- The hydroxyl group in the target compound likely results in downfield shifts in ^1H NMR (e.g., ~9–10 ppm for -OH) compared to C10’s methoxy protons (~3.8 ppm).

- C10’s fluorine atoms may cause deshielding in adjacent carbons, as seen in its ^13C NMR spectrum .

Biological Activity

4-Bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide functional group, which is known for its interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrNOS

- Molecular Weight : 343.22 g/mol

The compound contains:

- A bromine atom (Br) which enhances its electrophilicity.

- A hydroxyphenyl group that may contribute to hydrogen bonding interactions.

- A sulfonamide moiety which is crucial for its biological activity.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The sulfonamide group can inhibit dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

- Receptor Interaction : The compound may interact with various receptors, modulating their activity through competitive or non-competitive inhibition.

Antimicrobial Activity

Research indicates that sulfonamides possess significant antibacterial properties. Studies have shown that derivatives similar to this compound exhibit:

- Inhibition of Gram-positive and Gram-negative Bacteria : The compound's ability to inhibit bacterial growth has been demonstrated in vitro against various strains.

Antitumor Activity

Recent studies have suggested potential antitumor effects:

- Cell Line Studies : In vitro assays using cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. For example, it was noted that compounds with similar structures exhibited cytotoxic effects against breast cancer cells (MCF-7) and colon cancer cells (HT-29).

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamides has also been explored:

- In Vivo Models : Animal models have demonstrated that these compounds can reduce inflammation markers, suggesting a role in treating inflammatory diseases.

Case Studies and Experimental Data

Several studies have investigated the biological activities of this compound and its analogs:

Q & A

Q. What are the key considerations in the synthesis of 4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide to ensure high yield and purity?

Methodological Answer:

- Reaction Conditions : Use inert atmospheres (e.g., nitrogen) and controlled temperatures (60–80°C) to prevent side reactions like oxidation or hydrolysis of the sulfonamide group .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity .

- Analytical Validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and hydrogen bonding (e.g., hydroxyl and sulfonamide protons) .

- Mass Spectrometry (MS) : HRMS to confirm molecular ion peaks and isotopic patterns (e.g., bromine’s characteristic doublet) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. How can researchers design initial biological activity screens for this compound as a potential enzyme inhibitor?

Methodological Answer:

- In Vitro Assays : Use fluorogenic or chromogenic substrates to measure inhibition kinetics against target enzymes (e.g., proteases or kinases) .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC values .

- Selectivity Profiling : Screen against related enzymes to assess specificity (e.g., COX-1 vs. COX-2 for anti-inflammatory potential) .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data in reaction kinetics under varying solvent conditions?

Methodological Answer:

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate solvent polarity, temperature, and concentration effects. For example, a 2 factorial design evaluates interactions between variables .

- Kinetic Profiling : Conduct time-resolved UV-Vis or NMR spectroscopy to monitor intermediate formation and rate constants .

- Controlled Replicates : Repeat experiments in triplicate with standardized protocols to minimize variability .

Q. How can quantum chemical calculations optimize the synthesis or derivatization of this sulfonamide?

Methodological Answer:

- Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify energy barriers for bromination or sulfonamide coupling .

- Solvent Effect Simulations : COSMO-RS models predict solvent interactions to guide solvent selection for improved yields .

- Machine Learning Integration : Train models on existing sulfonamide reaction datasets to predict optimal conditions (e.g., catalysts, temperature) .

Q. What methodologies elucidate the mechanism of sulfonamide-mediated biological activity in complex cellular environments?

Methodological Answer:

- Molecular Docking : AutoDock or Schrödinger Suite to simulate binding interactions with target proteins (e.g., ATP-binding pockets) .

- Cellular Imaging : Fluorescence microscopy with tagged compounds to track subcellular localization (e.g., mitochondrial targeting) .

- Metabolomic Profiling : LC-MS/MS to identify downstream metabolites and pathways affected by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.